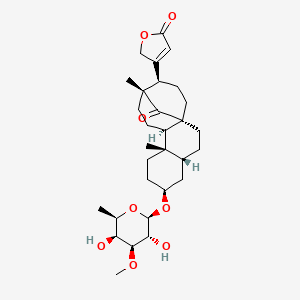
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid” is also known as “N-Boc-1H-pyrazole-4-boronic acid”. It has the empirical formula C8H13BN2O4 and a molecular weight of 212.01 . It is a solid substance .
Molecular Structure Analysis
The InChI string for “this compound” is InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 . The Canonical SMILES string is B(C1=CN(N=C1)C(=O)OC(C)(C)C)(O)O .
Chemical Reactions Analysis
While specific reactions involving “this compound” are not available, boronic acids are generally known to be involved in Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 157-161 °C . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Electrophilic Reagent : 1H-Pyrazole-1-N, N′-bis(tert-butoxycarbonyl)carboxamidine, a derivative, is used as an electrophilic reagent in both solution phase and solid phase for transforming amines into protected guanidines (Robinson, 2003).
Green Chemistry : This compound has been studied in the context of green chemistry, particularly for the protection of secondary amine in the substituted pyrazole derivative, which is crucial in the synthesis of anticancer compounds (2020).
Intermediate in Biological Compounds Synthesis : It serves as an important intermediate in the synthesis of biologically active compounds, such as 1-alkyl-pyrazole acid derivatives (Zhang Yu-jua, 2013).
Acylation of Non-Nucleophilic Nitrogen Compounds : It's used in the novel acylation of a wide range of non-nucleophilic nitrogen compounds, including indoles, pyrroles, pyrazole, and carbazole, showcasing its versatility in chemical synthesis (Umehara, Ueda & Tokuyama, 2016).
Catalyst in Chemical Reactions : It's been utilized in catalysis, specifically in N-tert-butoxycarbonylation of amines, showcasing its role in facilitating chemical reactions efficiently and in an environmentally benign manner (Heydari, Shiroodi, Hamadi, Esfandyari & Pourayoubi, 2007).
Small Molecule Fixation : In research on small molecule fixation, this compound has been used in reactions with carbon dioxide and other small molecules, forming zwitterionic, bicyclic boraheterocycles (Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones & Tamm, 2012).
Synthesis of Tert-Butyl Esters : It plays a role in the synthesis of tert-butyl esters from boronic acids, a crucial step in the production of various organic compounds (Li, Zou, Zhu, Wang, Li, Wu & Wu, 2014).
Safety and Hazards
Future Directions
“1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid” could potentially be used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Mechanism of Action
Target of Action
Boronic acids and their derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . It can be removed under acidic conditions, revealing the active amine group .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biological processes, including signal transduction, enzyme inhibition, and cell proliferation .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 157-161 °c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Result of Action
Boronic acids and their derivatives have been shown to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects .
Action Environment
The action of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the pH of the environment could impact the compound’s action, as the Boc group is typically removed under acidic conditions .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPVMMFUSDDBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915326 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-31-5, 1188405-87-9 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

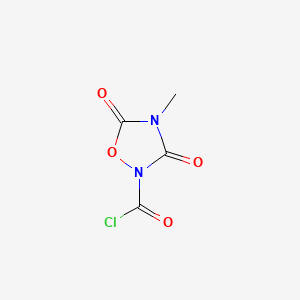
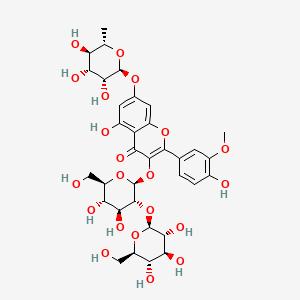

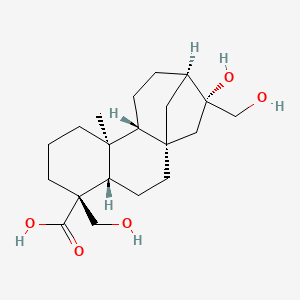
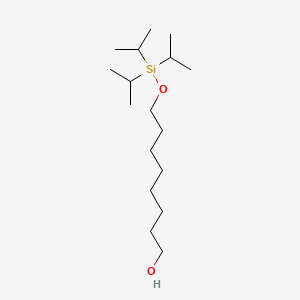
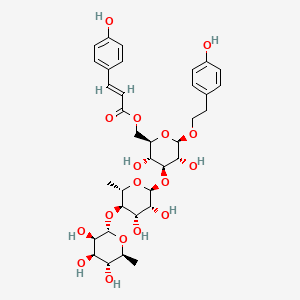
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)
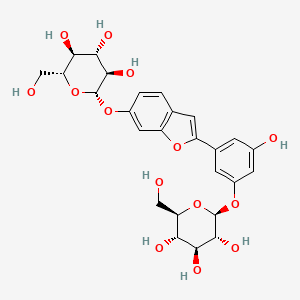



![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)
